3-hydroxypent-4-enenitrile

Vue d'ensemble

Description

Méthodes De Préparation

3-hydroxypent-4-enenitrile can be isolated from Crambe abyssinica seedmeal using immiscible solvent extraction and high-performance liquid chromatography . The seedmeal is extracted with solvents such as hexane, dichloromethane (CH₂Cl₂), methanol (MeOH), and water. Among these, the CH₂Cl₂ extract is the most effective in isolating the compound

Analyse Des Réactions Chimiques

3-hydroxypent-4-enenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like LiAlH₄ for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Organic Chemistry

3-Hydroxypent-4-enenitrile serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can lead to the formation of oxidized products.

- Reduction : Capable of forming reduced derivatives.

- Substitution Reactions : The cyano or hydroxyl groups can be replaced by other functional groups.

These properties make it a valuable model compound for studying reaction mechanisms in organic chemistry.

Biological Research

The compound's ability to induce apoptosis (programmed cell death) in liver cells positions it as a significant tool in cell biology research. Its interaction with mitochondrial pathways highlights its potential in understanding cellular processes and disease mechanisms.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

These findings suggest that structural modifications can enhance the biological activity of this compound and its derivatives .

Medicinal Chemistry

The potential of this compound as a chemoprotective agent is being explored, particularly regarding its ability to induce phase II detoxification enzymes. This property could be beneficial in developing therapeutic strategies against various diseases, including cancer.

Case Study: Antiviral Activity

Research has shown that certain derivatives exhibit antiviral properties. For instance, a derivative with an ethylamino substituent demonstrated significant inhibition of HIV-1 protease with an IC50 value of 0.8 nM:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Derivative A | 0.8 | Antiviral |

| Derivative B | 2.5 | Antiviral |

| Control Compound | 10 | Less effective |

This indicates that modifications to the compound can enhance its antiviral potency .

Industrial Applications

The phytotoxic properties of this compound make it an attractive candidate for developing bioherbicides. Its effectiveness against plant growth can be harnessed to create environmentally friendly herbicides that target specific weeds without harming crops.

Mécanisme D'action

The mechanism of action of 3-hydroxypent-4-enenitrile involves its interaction with mitochondrial membranes. It reduces the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in ROS production . This results in apoptosis in liver cells and other biological effects. Additionally, it has been shown to upregulate quinone reductase and glutathione S-transferases, suggesting its potential as a cancer chemopreventive compound .

Comparaison Avec Des Composés Similaires

3-hydroxypent-4-enenitrile is unique due to its dual functional groups (nitrile and hydroxyl) and its biological activities. Similar compounds include:

3-Hydroxy-4-pentenenitrile: Another name for this compound.

2-Hydroxy-3-butenyl cyanide: A compound with similar functional groups but different structural arrangement.

Crambene: Another nitrile found in cruciferous vegetables with similar biological activities.

These compounds share some chemical properties but differ in their specific biological activities and applications.

Activité Biologique

3-Hydroxypent-4-enenitrile (CHNO), a compound with significant biological relevance, has been studied for its various activities, particularly in the context of plant biology and potential medicinal applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

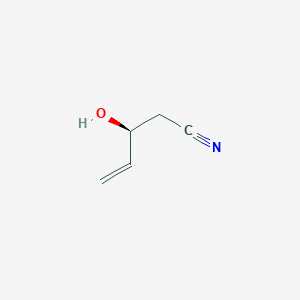

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a nitrile functional group, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. A study highlighted that certain nitriles can disrupt bacterial cell membranes, leading to cell lysis .

2. Role in Plant Defense Mechanisms

This compound is implicated in plant defense mechanisms, particularly in Brassica species. It is involved in the hydrolysis of glucosinolates, which are known for their role in deterring herbivores and pathogens. The enzyme myrosinase catalyzes the conversion of glucosinolates into various products, including nitriles like this compound, which may enhance plant resilience against pests .

Case Study 1: Glucosinolate Hydrolysis

A significant study examined the hydrolysis of glucosinolates in transgenic Arabidopsis thaliana plants overexpressing AtNSP2 proteins. These proteins were shown to direct product formation towards nitriles rather than isothiocyanates, demonstrating the role of this compound in altering plant metabolic pathways and enhancing defense responses .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various nitrile compounds, this compound displayed notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Table 1: Biological Activities of this compound

Research Findings

Recent investigations have focused on the synthesis and modification of this compound derivatives to enhance their biological activities. For example, lipase-catalyzed reactions have been employed to produce enantiomerically pure forms of related compounds, which may exhibit improved efficacy against specific microbial strains or enhanced plant defense capabilities .

Propriétés

Numéro CAS |

6071-81-4 |

|---|---|

Formule moléculaire |

C5H7NO |

Poids moléculaire |

97.12 g/mol |

Nom IUPAC |

(3S)-3-hydroxypent-4-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1 |

Clé InChI |

PBCLOVRWBLGJQA-RXMQYKEDSA-N |

SMILES |

C=CC(CC#N)O |

SMILES isomérique |

C=C[C@H](CC#N)O |

SMILES canonique |

C=CC(CC#N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Crambene; NSC 321802; NSC-321802; NSC321802 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.